molecular formula C14H28N2O2 B13613566 Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate

Cat. No.: B13613566
M. Wt: 256.38 g/mol
InChI Key: WMUXBLXFHKCHQI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate can be achieved through several methods. One common synthetic route involves the N-Boc protection of piperazine, followed by the introduction of the 2-(2,2-dimethylpropyl) group. The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Buchwald-Hartwig coupling reactions with aryl halides in the presence of a palladium catalyst and a base such as potassium phosphate (K3PO4)

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, it is used in the synthesis of various organic compounds such as amides, sulfonamides, and Mannich bases .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to the modulation of biological activities such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate can be compared with other similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share the piperazine core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique feature of this compound is the presence of the 2-(2,2-dimethylpropyl) group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)9-11-10-15-7-8-16(11)12(17)18-14(4,5)6/h11,15H,7-10H2,1-6H3

InChI Key

WMUXBLXFHKCHQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CNCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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